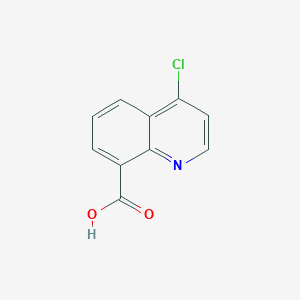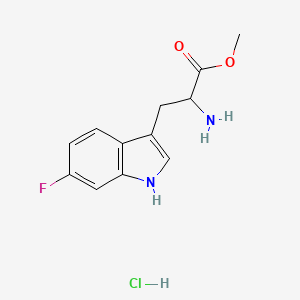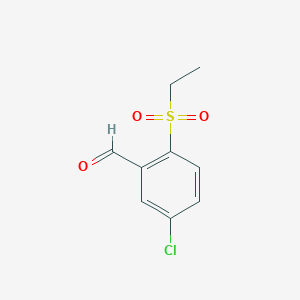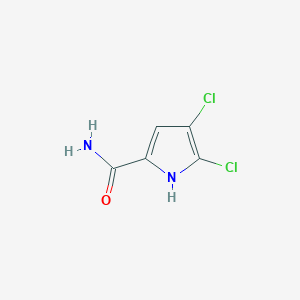
2-Methyl-4-(trifluoromethyl)benzyl chloride
Vue d'ensemble
Description
“2-(Trifluoromethyl)benzoyl chloride” and “4-(Trifluoromethyl)benzyl chloride” are both organic compounds used in chemical synthesis . They are typically in liquid form .
Molecular Structure Analysis
The molecular structure of these compounds can be represented by the linear formulas CF3C6H4COCl and CF3C6H4CH2Cl .
Chemical Reactions Analysis
“4-(Trifluoromethyl)benzoyl chloride” undergoes a microwave-promoted Suzuki-type coupling reaction with phenylboronic acid to yield "4-(trifluoromethyl)benzophenone" . “2-(Trifluoromethyl)benzyl chloride” reacts with “2-benzo[b]thienyllithium” to yield "6-fluorobenzo[b]naphtho[2,3-d]thiophene" .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds include a liquid form, specific refractive indices, boiling points, and densities .
Applications De Recherche Scientifique
Pharmaceutical Development
Agrochemical Research
In agrochemicals, this compound’s derivatives can be utilized to develop new antifungal agents. The trifluoromethyl group’s presence is crucial for creating compounds with potential broad-spectrum antifungal properties, which could be more effective than current commercial fungicides .
Electronics Industry
In the field of electronics, the unique properties of the trifluoromethyl group can be exploited to synthesize materials with desirable electronic characteristics. While specific applications in electronics for 2-Methyl-4-(trifluoromethyl)benzyl chloride are not directly cited, the organo-fluorine chemistry it belongs to plays a pivotal role in developing electronic devices due to the peculiar behaviors of fluorine atoms in molecules .
Catalysis
This compound can be involved in catalytic processes, particularly in cross-coupling reactions like the Suzuki–Miyaura coupling. Such reactions are fundamental in creating complex organic molecules, and the presence of a trifluoromethyl group can influence the reactivity and stability of catalytic intermediates .
Material Science
In material science, 2-Methyl-4-(trifluoromethyl)benzyl chloride can contribute to the synthesis of novel materials. For instance, its derivatives can be used to create new types of dithiocarbamates, which have applications ranging from rubber processing to the development of specialty polymers .
Medical Research
Medical research can benefit from this compound by using it as a building block for synthesizing new medicinal compounds. The trifluoromethyl group is a common feature in many FDA-approved drugs, and its incorporation into new molecules can lead to the discovery of drugs with improved efficacy and pharmacokinetic properties .
Safety And Hazards
Propriétés
IUPAC Name |
1-(chloromethyl)-2-methyl-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3/c1-6-4-8(9(11,12)13)3-2-7(6)5-10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOBAIZWUULQMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(F)(F)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001204607 | |
| Record name | Benzene, 1-(chloromethyl)-2-methyl-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001204607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(trifluoromethyl)benzyl chloride | |
CAS RN |
888739-69-3 | |
| Record name | Benzene, 1-(chloromethyl)-2-methyl-4-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=888739-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-(chloromethyl)-2-methyl-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001204607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1429768.png)
![4-Oxa-1,10-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene](/img/structure/B1429769.png)


![3-(Piperazin-1-ylmethyl)pyrazolo[1,5-a]pyridine](/img/structure/B1429775.png)
![N-(5,6-dihydro-4H-pyrrolo[3,4-d][1,3]thiazol-2-yl)acetamide](/img/structure/B1429777.png)



